molecular formula C13H12FN3O3S2 B2786431 Ethyl 2-({5-[(4-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate CAS No. 329698-71-7

Ethyl 2-({5-[(4-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate

Cat. No.: B2786431
CAS No.: 329698-71-7
M. Wt: 341.38
InChI Key: USZWPHCTKCAYFY-UHFFFAOYSA-N
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Description

Ethyl 2-({5-[(4-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is a useful research compound. Its molecular formula is C13H12FN3O3S2 and its molecular weight is 341.38. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures have been used as precursors in the synthesis of benzimidazoles and perimidines , which are known to have antimalarial properties.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a condensation reaction with diamines via c-c bond cleavage .

Biochemical Pathways

Given its potential role in the synthesis of benzimidazoles and perimidines , it may influence pathways related to these compounds, such as those involved in the lifecycle of malaria parasites.

Result of Action

If it indeed plays a role in the synthesis of benzimidazoles and perimidines , it may contribute to the antimalarial effects of these compounds.

Properties

IUPAC Name

ethyl 2-[[5-[(4-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O3S2/c1-2-20-10(18)7-21-13-17-16-12(22-13)15-11(19)8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZWPHCTKCAYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.